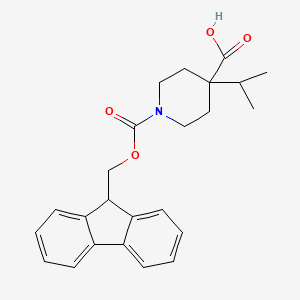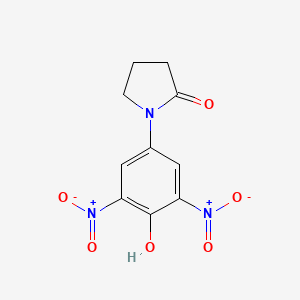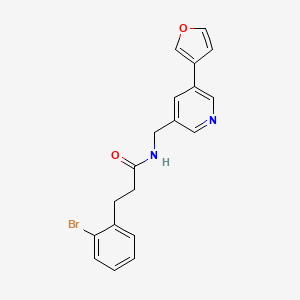
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as 1-[(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid , are typically used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-based compounds typically includes a fluorenyl group attached to a carbonyl group, which is then attached to an oxygen atom. This oxygen atom is typically part of a methoxy group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed through a process called deprotection, which typically involves the use of a base .Physical And Chemical Properties Analysis
Fmoc-based compounds are typically solid at room temperature . They are also typically stable under normal temperatures and pressures .Mecanismo De Acción
Fmoc-PRO-OBn does not have a specific mechanism of action as it is a chemical compound used in peptide synthesis. However, it acts as a protecting group for the amine group of piperidine and the carboxylic acid group of piperidine, which allows for the synthesis of long peptides.
Biochemical and physiological effects:
Fmoc-PRO-OBn does not have any biochemical or physiological effects as it is a chemical compound used in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Fmoc-PRO-OBn in lab experiments include its high solubility in organic solvents, its ease of removal using a mild base, and its ability to protect both the amine group and carboxylic acid group of piperidine. The limitations of using Fmoc-PRO-OBn in lab experiments include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the use of Fmoc-PRO-OBn in peptide synthesis. One future direction is the development of new protecting groups that are more efficient and cost-effective than Fmoc-PRO-OBn. Another future direction is the development of new methods for the synthesis of long peptides using Fmoc-PRO-OBn. Additionally, Fmoc-PRO-OBn can be used in the synthesis of peptide-based materials for various applications such as drug delivery, tissue engineering, and biosensors.
Métodos De Síntesis
The synthesis of Fmoc-PRO-OBn involves several steps. The first step involves the protection of the amine group of piperidine using Boc (tert-butyloxycarbonyl) protection. The second step involves the introduction of Fmoc protection to the amine group of piperidine. The third step involves the introduction of benzyl protection to the carboxylic acid group of piperidine. The final step involves the removal of Boc protection using trifluoroacetic acid (TFA) and the removal of benzyl protection using hydrogenation.
Aplicaciones Científicas De Investigación
Fmoc-PRO-OBn is widely used in peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes. Peptides are used in drug discovery, diagnostics, and therapeutics. Fmoc-PRO-OBn is used as a protecting group in the synthesis of peptides. The Fmoc group can be easily removed using a mild base such as piperidine, which allows for the synthesis of long peptides.
Safety and Hazards
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(2)24(22(26)27)11-13-25(14-12-24)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKAOHITMUCXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2782343.png)
![3-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2782345.png)
![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![Ethyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2782349.png)
![5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2782351.png)
![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2782353.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)

